Biochemical Potency: Kdm5B-IN-3 as the Hit Compound with 382-Fold Lower Potency Than Optimized Derivative 27ab
Kdm5B-IN-3 (compound 5) inhibits KDM5B with an IC50 of 9.32 μM, whereas the structurally optimized derivative compound 27ab exhibits an IC50 of 0.0244 μM [1]. This represents a 382-fold improvement in potency following hit-to-lead optimization [1].
| Evidence Dimension | Biochemical IC50 against KDM5B |
|---|---|
| Target Compound Data | IC50 = 9.32 μM |
| Comparator Or Baseline | Compound 27ab, IC50 = 0.0244 μM |
| Quantified Difference | 382-fold higher potency for 27ab |
| Conditions | Biochemical assay (Zhao et al. 2020) |
Why This Matters
This differentiation confirms that Kdm5B-IN-3 serves as the initial hit compound, making it valuable for control experiments or as a reference point for SAR studies, rather than as a potent cellular probe.
- [1] Zhao B, Liang Q, Ren H, et al. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B). Eur J Med Chem. 2020;192:112161. View Source
